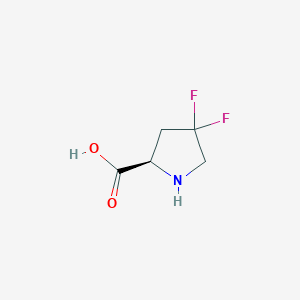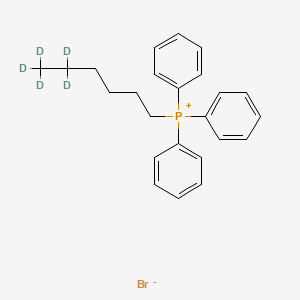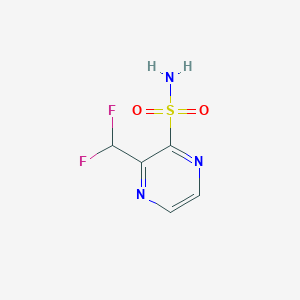
3-(Difluoromethyl)pyrazine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluorometil)pirazina-2-sulfonamida es un compuesto químico con la fórmula molecular C5H5F2N3O2S y un peso molecular de 209.17 g/mol Se caracteriza por la presencia de un grupo difluorometil unido a un anillo de pirazina, que está aún más sustituido con un grupo sulfonamida
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(Difluorometil)pirazina-2-sulfonamida generalmente implica la introducción del grupo difluorometil en el anillo de pirazina seguido de la formación de sulfonamida. Un método común implica la reacción de cloruro de pirazina-2-sulfonilo con difluorometilamina en condiciones controladas. La reacción generalmente se lleva a cabo en presencia de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción .
Métodos de Producción Industrial
Los métodos de producción industrial para 3-(Difluorometil)pirazina-2-sulfonamida no están bien documentados en el dominio público. La síntesis a gran escala probablemente implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como el uso de reactores de flujo continuo para garantizar una producción constante.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(Difluorometil)pirazina-2-sulfonamida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar ácidos sulfónicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonamida en otros grupos funcionales como las aminas.
Sustitución: El grupo difluorometil puede sustituirse con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse en reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos sulfónicos, mientras que la reducción puede producir aminas. Las reacciones de sustitución pueden dar como resultado una variedad de derivados dependiendo del nucleófilo empleado.
Aplicaciones Científicas De Investigación
3-(Difluorometil)pirazina-2-sulfonamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: El compuesto se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico, particularmente en el tratamiento de enfermedades donde los derivados de sulfonamida han demostrado eficacia.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en procesos de fabricación química.
Mecanismo De Acción
El mecanismo de acción de 3-(Difluorometil)pirazina-2-sulfonamida implica su interacción con objetivos moleculares y vías específicas. Se sabe que el grupo sulfonamida inhibe la actividad de ciertas enzimas al imitar la estructura de los sustratos naturales. Esta inhibición puede interrumpir las vías metabólicas y conducir a los efectos terapéuticos deseados. El grupo difluorometil puede mejorar la estabilidad y biodisponibilidad del compuesto, lo que lo hace más efectivo en sus aplicaciones previstas .
Comparación Con Compuestos Similares
Compuestos Similares
Pirazina-2-sulfonamida: Carece del grupo difluorometil, lo que puede resultar en diferentes propiedades químicas y biológicas.
3-Metilpirazina-2-sulfonamida: Contiene un grupo metil en lugar de un grupo difluorometil, lo que lleva a variaciones en la reactividad y la estabilidad.
3-(Trifluorometil)pirazina-2-sulfonamida: El grupo trifluorometil puede impartir diferentes efectos electrónicos y estéricos en comparación con el grupo difluorometil.
Singularidad
3-(Difluorometil)pirazina-2-sulfonamida es única debido a la presencia del grupo difluorometil, que puede influir significativamente en su reactividad química y actividad biológica. Este grupo puede mejorar la lipofilicidad, la estabilidad metabólica y la capacidad del compuesto para interactuar con objetivos biológicos, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C5H5F2N3O2S |
|---|---|
Peso molecular |
209.18 g/mol |
Nombre IUPAC |
3-(difluoromethyl)pyrazine-2-sulfonamide |
InChI |
InChI=1S/C5H5F2N3O2S/c6-4(7)3-5(13(8,11)12)10-2-1-9-3/h1-2,4H,(H2,8,11,12) |
Clave InChI |
CBVFQDTVBFCSAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=N1)C(F)F)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


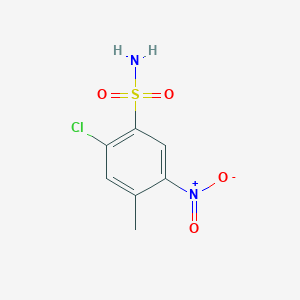

![2-N-Methyl-2-N-[(4-methylphenyl)methyl]-1,3-benzoxazole-2,5-diamine](/img/structure/B12316090.png)

![4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane](/img/structure/B12316094.png)


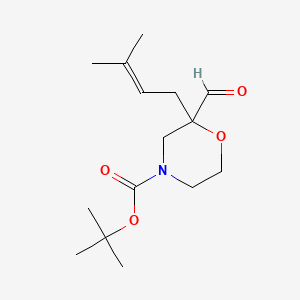
![2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B12316106.png)
![rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis](/img/structure/B12316108.png)

![6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride](/img/structure/B12316119.png)
